molecular formula C12H14F3N B12953663 (R)-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B12953663
M. Wt: 229.24 g/mol
InChI Key: ZJRLLSZCAKCIQZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-methyl-3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-3-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 4-methyl-3-(trifluoromethyl)benzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted pyrrolidine or phenyl derivatives.

Scientific Research Applications

®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound with similar structural features but different stereochemistry.

    4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: A related compound with an isothiocyanate functional group.

    4-(Trifluoromethylthio)phenyl isocyanate: A compound with a trifluoromethylthio group and an isocyanate functional group.

Uniqueness

®-2-(4-Methyl-3-(trifluoromethyl)phenyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a trifluoromethyl-substituted phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

(2R)-2-[4-methyl-3-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H14F3N/c1-8-4-5-9(11-3-2-6-16-11)7-10(8)12(13,14)15/h4-5,7,11,16H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

ZJRLLSZCAKCIQZ-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2CCCN2)C(F)(F)F

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.